![molecular formula C20H18FNO3 B2529370 1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one CAS No. 1797271-98-7](/img/structure/B2529370.png)
1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one" is a spirocyclic piperidine derivative, which is a class of compounds that have garnered interest due to their pharmacological properties. These compounds are characterized by a spiro connection between a benzofuran and a piperidine ring, which is a structural motif found in many biologically active molecules. The presence of a fluorophenyl group suggests potential for increased binding affinity and selectivity in biological systems.
Synthesis Analysis
The synthesis of spirocyclic piperidine derivatives typically involves the formation of a spiro connection between a benzofuran or benzopyran and a piperidine ring. For example, the synthesis of spiropiperidines can proceed from bromine/lithium exchange of bromoacetals, followed by addition to piperidin-4-one and subsequent cyclization . The synthesis of related compounds has been achieved through various methods, including Wittig reactions, hydrogenation, and acid-catalyzed cyclization . The introduction of fluorine into these compounds, as seen in the compound of interest, can be achieved through substitution reactions, such as the displacement of a tosylate precursor with fluoride .
Molecular Structure Analysis
The molecular structure of spirocyclic piperidine derivatives is characterized by the spiro linkage of a benzofuran or benzopyran ring to a piperidine ring. The position of substituents on the benzofuran ring, such as fluorine, can significantly affect the compound's affinity and selectivity for biological targets, such as sigma receptors . The N-substituent on the piperidine ring also plays a crucial role in determining the compound's biological activity .
Chemical Reactions Analysis
Spirocyclic piperidine derivatives can undergo various chemical reactions, including selective and sequential derivatization of functional groups present on the scaffold . These reactions allow for the introduction of different substituents, which can fine-tune the compound's pharmacological profile. For instance, the introduction of a fluorine atom can be achieved through nucleophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic piperidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents and the overall molecular structure. The presence of a fluorine atom can affect these properties by increasing the compound's lipophilicity and potentially its ability to cross biological membranes . The affinity for sigma receptors and the selectivity between sigma 1 and sigma 2 subtypes are key chemical properties that have been evaluated in these compounds, with some showing high affinity and selectivity .
Aplicaciones Científicas De Investigación
Metabolism and Disposition in Humans
N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is a novel orexin 1 and 2 receptor antagonist under development for the treatment of insomnia. A study on its disposition and metabolism in humans showed that it is extensively metabolized, with principal elimination via feces, indicating significant involvement of the liver in its metabolism. This highlights its potential therapeutic applications and the importance of understanding its pharmacokinetic profile for effective dosing and minimizing side effects (Renzulli et al., 2011).
Receptor Interaction and Pharmacokinetics
Studies on various compounds structurally similar or related to 1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one have provided insights into their interaction with muscarinic and dopaminergic receptors, their metabolic pathways, and the pharmacokinetic profiles. These studies contribute to understanding the potential of such compounds in treating neurological disorders, sleep disturbances, and other conditions by targeting specific receptor pathways and optimizing drug delivery systems (Rinne, 1987).
Safety and Dosimetry in Human Participants
Research focusing on the safety and dosimetry of related compounds in human participants, such as studies on radiotracers targeting specific receptors, offers crucial data for advancing diagnostic and therapeutic applications in neurology and oncology. These studies ensure that compounds like 1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one can be safely used in clinical settings, paving the way for new treatments (Brier et al., 2022).
Pharmacological Effects and Toxicity Management
Understanding the pharmacological effects and managing the potential toxicity of chemical compounds is critical in drug development. Studies on mechanisms of action, therapeutic efficacy, and safety profiles of compounds are essential for identifying their suitability for treating specific diseases and conditions. For instance, the investigation of metabolites and their effects on human health is vital for assessing the risks and benefits of drug candidates, including those structurally related to 1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one (Maurer & Wollenberg, 1990).
Safety And Hazards
Propiedades
IUPAC Name |
1'-[2-(4-fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c21-15-7-5-14(6-8-15)13-18(23)22-11-9-20(10-12-22)17-4-2-1-3-16(17)19(24)25-20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWPTRMJJWHEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[2-(4-fluorophenyl)acetyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

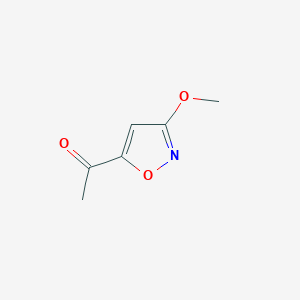
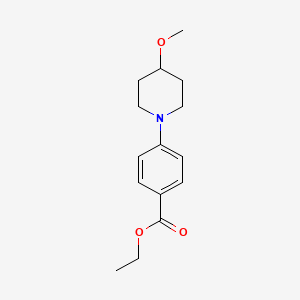
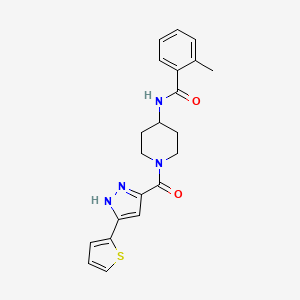
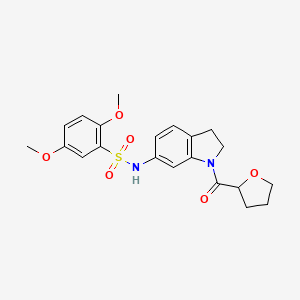
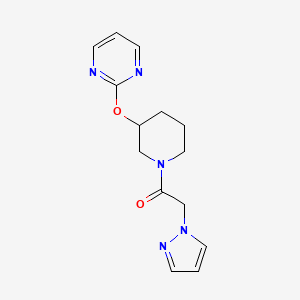
![7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2529298.png)
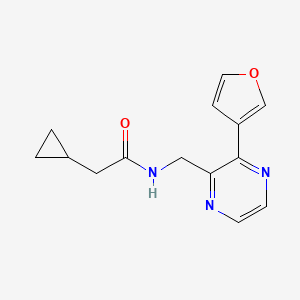
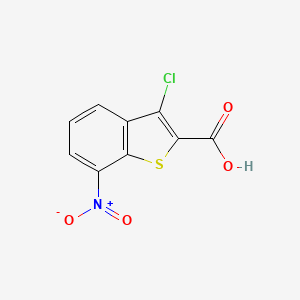
![2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2529305.png)
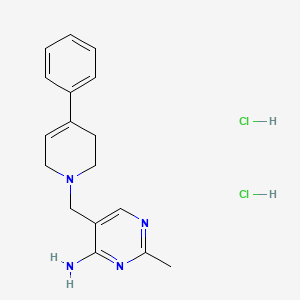
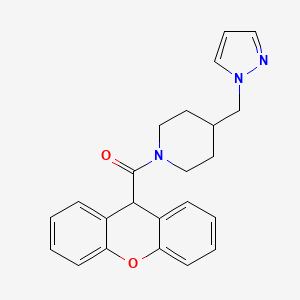
![2-(3,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2529308.png)
![1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2529309.png)
